Thiophene-2-carbaldehyde oxime
Overview
Description
Synthesis Analysis
The synthesis of thiophene-2-carbaldehyde oxime and its derivatives can be accomplished through various methods. For example, thiophene-2-carbaldehyde has been polymerized using hydrochloric acid as a catalyst in alcohol, resulting in polymers characterized by techniques like FT/IR, 1H-NMR, EDX, and XPS. These polymers showed morphological properties of spherical particles that clump together to form clusters with average diameters of 127 nanometers (Al-Hamdan, Al-Falah, & Al-Deri, 2021).
Molecular Structure Analysis
The molecular structure of thiophene-2-carbaldehyde oxime derivatives reveals intriguing photochromic behavior, as demonstrated by diarylethene oxime isomers. These isomers, confirmed by NMR, exhibit reversible photochromism under alternated UV/visible light, with color changes between colorless and light purple. The optimized geometry structure and frontier molecular orbitals support their photochromic activity (Xiaochuan Li et al., 2017).
Chemical Reactions and Properties
Thiophene derivatives, including (E)-thiophene-2-carbaldehyde oxime, have been synthesized and characterized, showing significant inhibitory properties for corrosion on aluminum alloys in acidic mediums. The study detailed the electrochemical impedance spectroscopy and potentiodynamic polarization, highlighting the compounds' role as mixed-type inhibitors (Arrousse et al., 2022).
Physical Properties Analysis
The synthesis of thiophene-2-carbaldehyde oxime and its derivatives influences their physical properties significantly. For example, the conformational preference in thiophene-2-carbaldehyde has been studied through 1H NMR spectra, indicating the stability of the SO-cis conformation across various solvents and how solvent polarity affects the SO-trans population (S. Salman, 1982).
Chemical Properties Analysis
The chemical properties of thiophene-2-carbaldehyde oxime derivatives extend to their applications as corrosion inhibitors and potential therapeutic agents. Their inhibitory efficiency on aluminum alloys in acidic conditions and the synthesis of compounds exhibiting potential analgesic and anti-inflammatory properties illustrate the versatility and broad applicability of thiophene-2-carbaldehyde oxime derivatives (Arrousse et al., 2022; Benachenhou et al., 1988).
Scientific Research Applications
1. Corrosion Inhibitor
- Application Summary : Thiophene-2-carbaldehyde oxime (OXM) is used as a corrosion inhibitor for 2024-T3 aluminum alloy in hydrochloric acid medium .
- Methods of Application : The inhibitory property for AA2024-T3 in 1 M HCl solution was investigated via electrochemical impedance spectroscopy and potentiodynamic polarization .
- Results : The inhibition efficiency increased with an increase in the inhibitor concentration, achieving maximum values of 94.0% and 96% at 10 −3 M, respectively .
2. Synthesis of Biologically Active Compounds
- Application Summary : Thiophene-2-carbaldehyde oxime is used in the synthesis of thiophene derivatives, which are a potential class of biologically active compounds .
- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results : Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
3. Preparation of Beta-Aryl-Beta-Amino Acids and Urea Derivatives
- Application Summary : Thiophene-2-carboxaldehyde is used in the preparation of beta-aryl-beta-amino acids and urea derivatives .
4. Eco-friendly Corrosion Inhibitors
- Application Summary : Thiophene-2-carbaldehyde oxime (OXM) and 5-(thiophen-2-yl)-1H-tetrazole (TET) are used as eco-friendly corrosion inhibitors for low carbon steel in 1 M HCl solution .
- Methods of Application : The inhibitory property was investigated via electrochemical measurements (polarization and impedance spectra), UV-Vis spectroscopy, and scanning electron microscopy combined with X-ray energy dispersive analysis .
- Results : The effectiveness of the molecules TET and OXM showed significant resistance to the effect of immersion time. For instance, the effectiveness of TET increased with time up to 12 hours, while the effectiveness of OXM remained almost stable .
5. Anticancer Activity
- Application Summary : Certain compounds containing an oxime group with z configuration linked with a 2-phenyl thiophene moiety have shown in vitro antiproliferative inhibitory activity towards HT-29 lines .
- Methods of Application : The compounds were synthesized and their anticancer activity was tested in vitro .
- Results : Two compounds were found to be more active (IC 50 2.43 and 3.8 μM) than foretinib (IC 50 3.97 μM) .
properties
IUPAC Name |
(NE)-N-(thiophen-2-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-6-4-5-2-1-3-8-5/h1-4,7H/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASLBPLHYRZLLT-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-carbaldehyde oxime | |
CAS RN |
29683-84-9 | |
Record name | Thiophene-2-aldoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029683849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29683-84-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiophene-2-carbaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOPHENE-2-ALDOXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W6UB726D3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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